molecular formula C11H13NO3 B2698022 3-(4-methoxyphenyl)-3-oxopropanal O-methyloxime CAS No. 477851-39-1

3-(4-methoxyphenyl)-3-oxopropanal O-methyloxime

Cat. No.: B2698022
CAS No.: 477851-39-1
M. Wt: 207.229
InChI Key: USRFETHLUHIBCX-XYOKQWHBSA-N
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Description

3-(4-methoxyphenyl)-3-oxopropanal O-methyloxime is a chemical compound that belongs to the class of oxime ethers. Oxime ethers are known for their diverse applications in medicinal chemistry and organic synthesis due to their unique structural properties and reactivity. This compound features a methoxy group attached to a phenyl ring, an oxopropanal moiety, and an O-methyloxime group, making it a versatile intermediate in various chemical reactions.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)-3-oxopropanal O-methyloxime typically involves the reaction of 3-(4-methoxyphenyl)-3-oxopropanal with O-methylhydroxylamine hydrochloride. The reaction is carried out in the presence of a base, such as sodium carbonate or potassium carbonate, in an organic solvent like methanol or ethanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the formation of the desired oxime ether is complete .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process .

Chemical Reactions Analysis

Types of Reactions

3-(4-methoxyphenyl)-3-oxopropanal O-methyloxime undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxime ethers, amines, and substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

3-(4-methoxyphenyl)-3-oxopropanal O-methyloxime has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-methoxyphenyl)-3-oxopropanal O-benzyloxime
  • 3-(4-methoxyphenyl)-3-oxopropanal O-ethyloxime
  • 3-(4-methoxyphenyl)-3-oxopropanal O-propyloxime

Uniqueness

3-(4-methoxyphenyl)-3-oxopropanal O-methyloxime is unique due to its specific structural features, such as the methoxy group and O-methyloxime moiety, which confer distinct reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for various applications .

Properties

IUPAC Name

(3E)-3-methoxyimino-1-(4-methoxyphenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c1-14-10-5-3-9(4-6-10)11(13)7-8-12-15-2/h3-6,8H,7H2,1-2H3/b12-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USRFETHLUHIBCX-XYOKQWHBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CC=NOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)C/C=N/OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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